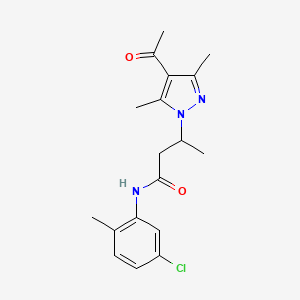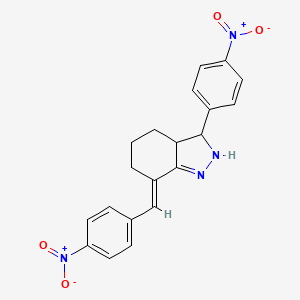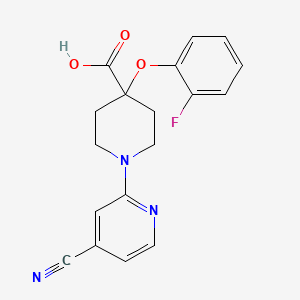
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has shown potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide involves the inhibition of HDAC6, which is responsible for the deacetylation of proteins involved in various cellular processes, including cell cycle regulation, apoptosis, and protein degradation. By inhibiting HDAC6, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide increases the acetylation of these proteins, leading to their activation or degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide are diverse and depend on the specific cellular processes and proteins affected by HDAC6 inhibition. In cancer cells, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the growth and metastasis of tumors. In neurodegenerative disorders, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been shown to improve motor function and reduce the accumulation of toxic proteins.
实验室实验的优点和局限性
The advantages of using 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide in lab experiments include its specificity for HDAC6, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential for the treatment of various diseases. However, there are also limitations to using 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
For research on 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide include further preclinical and clinical studies to determine its efficacy and safety for the treatment of various diseases. Additionally, research is needed to determine the optimal dosage and administration of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide, as well as its potential for combination therapy with other agents. Finally, further studies are needed to elucidate the specific cellular processes and proteins affected by HDAC6 inhibition and the potential for off-target effects of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide.
合成方法
The synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide involves several steps, including the reaction of 3,5-dimethyl-4-hydroxyacetophenone with hydrazine hydrate to form 3,5-dimethyl-4-hydrazinylacetophenone. This intermediate is then reacted with 5-chloro-2-methylbenzoic acid to form the final product, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide. The synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
In addition to cancer, 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has also shown potential for the treatment of neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. It has been shown to improve motor function and reduce the accumulation of toxic proteins in animal models of these diseases.
属性
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-10-6-7-15(19)9-16(10)20-17(24)8-11(2)22-13(4)18(14(5)23)12(3)21-22/h6-7,9,11H,8H2,1-5H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXPVDDXLBOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)N2C(=C(C(=N2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
![6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)
![N'-(3-chlorophenyl)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5293050.png)


![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5293070.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5293071.png)
![N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide](/img/structure/B5293095.png)
![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)
![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)
![4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293120.png)